molecular formula C9H8N4 B8774439 5-(Pyridin-3-yl)pyrazin-2-amine CAS No. 1159816-78-0

5-(Pyridin-3-yl)pyrazin-2-amine

Cat. No.: B8774439
CAS No.: 1159816-78-0
M. Wt: 172.19 g/mol
InChI Key: SJGNIZFAJDLNQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Pyridin-3-yl)pyrazin-2-amine is a useful research compound. Its molecular formula is C9H8N4 and its molecular weight is 172.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

1159816-78-0

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

5-pyridin-3-ylpyrazin-2-amine

InChI

InChI=1S/C9H8N4/c10-9-6-12-8(5-13-9)7-2-1-3-11-4-7/h1-6H,(H2,10,13)

InChI Key

SJGNIZFAJDLNQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(C=N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pyridin-3-ylboronic acid (307 mg, 2.50 mmol), 5-bromopyrazin-2-amine (391 mg, 2.25 mmol) and dichlorobis(triphenylphosphine)-palladium(II) (88 mg, 0.13 mmol) were added to degassed dioxane (12 mL) and the mixture was stirred for 30 min. Then sodium carbonate (795 mg, 7.50 mmol) and degassed water (8 mL) were added and the reaction was heated in a closed reaction vial at 100° C. for 8 h. The reaction was allowed to stand at ambient temperature over the weekend. It was diluted into ethyl acetate (100 mL) and extracted with brine (3×25 mL). The organic layers were dried over sodium sulfate and concentrated in vacuo. The crude product was purified by column chromatography (0 to 5% methanol/ethyl acetate) to afford 5-(pyridin-3-yl)pyrazin-2-amine (235 mg, 1.37 mmol, 54.6% yield). 1H NMR (400 MHz, Acetone) δ ppm 9.13 (1 H, d, J=1.51 Hz), 8.54 (1 H, d, J=1.26 Hz), 8.50 (1 H, dd, J=4.78, 1.51 Hz), 8.22-8.28 (1 H, m), 8.07 (1 H, d, J=1.26 Hz), 7.39 (1 H, ddd, J=7.87, 4.72, 0.76 Hz), 6.05 (2 H, br. s.). MS (LC/MS) R.T.=0.58; [M+H]+=173.20.
Quantity
307 mg
Type
reactant
Reaction Step One
Quantity
391 mg
Type
reactant
Reaction Step One
Quantity
88 mg
Type
catalyst
Reaction Step One
Quantity
795 mg
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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